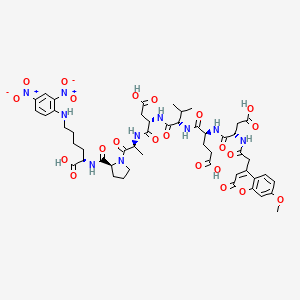

Mca-DEVDAP-K(Dnp)-OH

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mca-DEVDAP-K(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Core Principle: FRET-Based Detection of Caspase-3 Activity

Mca-DEVDAP-K(Dnp)-OH is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Its mechanism of action is predicated on the principle of Förster Resonance Energy Transfer (FRET). This substrate comprises a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence, DEVDAP. The DEVD sequence is the specific recognition and cleavage site for caspase-3.

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for efficient FRET to occur. The energy from the excited Mca fluorophore is transferred non-radiatively to the Dnp quencher, resulting in minimal fluorescence emission. Upon the introduction of active caspase-3, the enzyme specifically cleaves the peptide linker at the aspartic acid residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET. Consequently, the Mca group, freed from the quenching effect, emits a fluorescent signal that can be quantitatively measured. The intensity of this fluorescence is directly proportional to the activity of caspase-3 in the sample.[1]

The Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[1]

Signaling Pathway and Mechanism of Action

The cleavage of this compound by caspase-3 is a key event in the execution phase of apoptosis. The signaling pathway leading to this event is a well-orchestrated cascade of molecular interactions.

References

An In-depth Technical Guide to Caspase-3 Detection Using Mca-DEVDAP-K(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making its detection and quantification a cornerstone of apoptosis research and a key biomarker in drug discovery and development. This guide provides a detailed overview of the principles and methodologies for detecting caspase-3 activity using the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH. This substrate leverages the phenomenon of Fluorescence Resonance Energy Transfer (FRET) to provide a sensitive and continuous measure of caspase-3 enzymatic activity. We will delve into the core mechanism of action, present available substrate characteristics, provide a detailed experimental protocol for a typical caspase-3 activity assay, and illustrate the relevant biological and experimental workflows.

Principle of Caspase-3 Detection with this compound

The detection of caspase-3 activity using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the substrate consists of a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence, DEVDAP-K. The DEVD sequence is the specific recognition and cleavage site for caspase-3.

When the substrate is intact, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of Mca's fluorescence emission through FRET. During apoptosis, active caspase-3 recognizes and cleaves the peptide linker at the aspartate residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca fluorophore can now emit a fluorescent signal upon excitation. The increase in fluorescence intensity is directly proportional to the amount of caspase-3 activity in the sample. The released Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[1]

Quantitative Data

| Parameter | Value | Reference |

| Full Chemical Name | N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-α-aspartyl-L-α-glutamyl-L-valyl-L-α-aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine | [1] |

| Molecular Formula | C50H62N10O22 | [1] |

| Molecular Weight | 1155.1 g/mol | [1] |

| Excitation Maximum (Mca) | 328 nm | [1] |

| Emission Maximum (Mca) | 420 nm | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Formic Acid: 1 mg/ml | [1] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro caspase-3 activity assay using a fluorogenic substrate like this compound. This protocol is a composite based on standard practices for similar DEVD-based fluorogenic substrates.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Store at 4°C. Add DTT fresh before use.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% glycerol. Store at 4°C. Add DTT fresh before use.

-

Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

Caspase-3 Inhibitor (Optional Control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used as a negative control. Prepare a 10 mM stock solution in DMSO.

Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell line of choice using the desired treatment. For a negative control, use an untreated cell population.

-

Harvest cells (typically 1-5 x 10^6 cells per sample) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 50-100 µL per 1-2 x 10^6 cells).

-

Incubate the lysate on ice for 15-20 minutes with occasional vortexing.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample for the assay.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

Caspase-3 Activity Assay

-

In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.

-

Add your cell lysate (containing 50-200 µg of protein) to each well. Adjust the volume to 95 µL with Lysis Buffer.

-

For inhibitor control wells, pre-incubate the lysate with the caspase-3 inhibitor (final concentration of 10-20 µM) for 10-15 minutes at room temperature before adding the substrate.

-

To initiate the reaction, add 5 µL of the 1 mM this compound substrate stock solution to each well (final concentration of 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

Data Analysis

-

Subtract the fluorescence reading of a blank (reaction buffer and substrate without lysate) from all sample readings.

-

If an inhibitor control is used, subtract the fluorescence of the inhibitor-treated sample from the corresponding untreated sample to determine the specific caspase-3 activity.

-

Caspase-3 activity can be expressed as relative fluorescence units (RFU) or as a fold-change in fluorescence compared to the untreated control.

Mandatory Visualizations

Apoptotic Signaling Pathway Leading to Caspase-3 Activation

Experimental Workflow for Caspase-3 Activity Assay

References

Unveiling Apoptosis: A Technical Guide to Mca-DEVDAP-K(Dnp)-OH Fluorescence Quenching

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical applications of the fluorogenic caspase-3 substrate, Mca-DEVDAP-K(Dnp)-OH. This powerful tool is instrumental in the study of apoptosis, a fundamental process of programmed cell death critical in development, tissue homeostasis, and various disease states. Understanding its mechanism of fluorescence quenching and subsequent activation provides a quantitative method to probe the intricacies of the apoptotic cascade.

The Principle of Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is rooted in a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent, non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the acceptor or quencher).[1][2] In the intact this compound peptide, the 7-methoxycoumarin-4-acetyl (Mca) group serves as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group acts as the quencher.

Due to their close proximity within the peptide backbone, the energy absorbed by the Mca fluorophore upon excitation is efficiently transferred to the Dnp quencher. This energy transfer is non-radiative, meaning it does not result in the emission of a photon from the Mca group. Consequently, the fluorescence of Mca is effectively "quenched," resulting in a low fluorescence signal.

Caspase-3: The Executioner of Apoptosis

Caspase-3 is a key member of the caspase family of cysteine-aspartic proteases that play a central role in the execution phase of apoptosis.[3][4] It exists as an inactive zymogen, procaspase-3, in healthy cells.[3] Upon receiving apoptotic signals, initiator caspases, such as caspase-8 and caspase-9, cleave procaspase-3, leading to its activation.[4]

Active caspase-3 is a heterotetramer that recognizes and cleaves a specific tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), within a wide range of cellular substrate proteins.[4] This proteolytic activity leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]

The this compound substrate is designed to mimic the natural cleavage site of caspase-3. The DEVD sequence within the peptide is specifically recognized and cleaved by active caspase-3.

Mechanism of Fluorescence Activation

The genius of the this compound probe lies in its ability to translate caspase-3 activity into a measurable fluorescent signal. When active caspase-3 cleaves the DEVD sequence in the peptide, the Mca fluorophore is physically separated from the Dnp quencher. This separation disrupts the FRET process, as the distance between the donor and acceptor exceeds the effective range for energy transfer.

Once liberated from the quenching effect of Dnp, the Mca fluorophore can now release its absorbed energy as a photon of light, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the amount of caspase-3 activity in the sample.

Quantitative Data

A thorough understanding of the photophysical and enzymatic kinetic properties of this compound is crucial for accurate data interpretation.

Photophysical Properties

The following table summarizes the key photophysical characteristics of the Mca fluorophore and the Dnp quencher.

| Parameter | 7-Methoxycoumarin-4-acetyl (Mca) | 2,4-dinitrophenyl (Dnp) |

| Role | Fluorescent Donor | Quencher |

| Excitation Maximum (λex) | ~320-328 nm[5] | - |

| Emission Maximum (λem) | ~380-420 nm[5] | - |

| Absorption Maximum (λabs) | ~320 nm | ~360 nm |

Enzymatic Kinetics

The efficiency of an enzyme-substrate interaction is described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-DEVD-AMC | Caspase-3 | Data not available | Data not available | Data not available |

Researchers are encouraged to determine these kinetic parameters empirically for their specific experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways leading to caspase-3 activation and a typical experimental workflow for a caspase-3 activity assay.

Caspase-3 Activation Signaling Pathways

Experimental Workflow for Caspase-3 Activity Assay

Experimental Protocols

The following are generalized protocols for performing a caspase-3 activity assay using this compound in both cell lysates and with purified enzyme.

Caspase-3 Activity Assay in Cell Lysates

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in an appropriate culture vessel and treat with the desired apoptosis-inducing agent for the indicated time. Include an untreated control group.

-

Cell Harvesting and Lysis:

-

For adherent cells, wash with ice-cold PBS, then scrape cells into fresh PBS. For suspension cells, collect by centrifugation.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-3 activity.

-

Assay Setup:

-

Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with assay buffer.

-

Add 50 µL of each diluted lysate to the wells of a 96-well black microplate. Include a blank well with assay buffer only.

-

-

Substrate Addition:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 20-50 µM.

-

Add 50 µL of the substrate working solution to each well, initiating the enzymatic reaction.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm.

-

Data Analysis: Subtract the blank reading from all measurements. Normalize the fluorescence intensity to the protein concentration to determine the specific caspase-3 activity. Compare the activity in treated samples to the untreated controls.

In Vitro Caspase-3 Activity Assay with Purified Enzyme

Materials:

-

Recombinant active caspase-3

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant active caspase-3 to the desired concentration in ice-cold assay buffer.

-

Assay Setup: Add 50 µL of the diluted caspase-3 solution to the wells of a 96-well black microplate. Include a no-enzyme control with assay buffer only.

-

Substrate Addition:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (a range of concentrations can be used for kinetic studies).

-

Add 50 µL of the substrate working solution to each well.

-

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorometric plate reader (Ex: ~328 nm, Em: ~420 nm).

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control.

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (V0).

-

For kinetic studies, plot V0 against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

-

Conclusion

This compound is a highly specific and sensitive tool for the real-time measurement of caspase-3 activity. Its mechanism, based on the elegant principle of FRET, allows for a straightforward and quantitative assessment of apoptosis. By understanding the underlying principles, photophysical properties, and enzymatic kinetics, and by employing robust experimental protocols, researchers can effectively utilize this fluorogenic substrate to unravel the complex signaling networks governing programmed cell death, paving the way for new therapeutic interventions in a multitude of diseases.

References

Mca-DEVDAP-K(Dnp)-OH: A Technical Guide to Caspase Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Mca-DEVDAP-K(Dnp)-OH, a fluorogenic substrate utilized in the study of caspases, a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. A thorough understanding of this substrate's interaction with various caspases is paramount for accurate data interpretation and the development of novel therapeutics targeting these enzymatic pathways.

Introduction to this compound

This compound is a synthetic peptide substrate designed to measure the activity of specific caspases. The substrate incorporates the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), which is a recognized cleavage site for several caspases, most notably caspase-3. The peptide is flanked by two key chemical groups: a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group.

The principle of detection relies on Förster Resonance Energy Transfer (FRET). In the intact substrate, the fluorescent Mca group's emission is quenched by the nearby Dnp group. Upon enzymatic cleavage of the peptide backbone at the aspartic acid residue within the DEVD sequence, the Mca fluorophore is liberated from the quenching proximity of the Dnp group. This results in a significant increase in fluorescence, which can be monitored in real-time to determine caspase activity. The fluorescence of the free Mca group can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[1]

Substrate Specificity and Kinetic Parameters

The utility of a synthetic substrate is defined by its specificity towards its target enzyme(s). While this compound is widely cited as a caspase-3 substrate, a comprehensive analysis of its kinetic parameters across the entire caspase family is essential for a complete understanding of its specificity profile. The key kinetic parameters are:

-

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m indicates a higher affinity.

-

k_cat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per second. It is a measure of the catalytic efficiency of the enzyme.

-

k_cat/K_m (catalytic efficiency): This ratio is the most effective measure of an enzyme's substrate specificity. A higher k_cat/K_m value indicates greater efficiency and specificity.

Despite extensive investigation, a comprehensive, publicly available dataset detailing the kinetic parameters (K_m, k_cat, and k_cat/K_m) of this compound for a broad range of caspases (e.g., caspases-1, -2, -6, -7, -8, -9) remains elusive. The available information primarily focuses on its utility as a substrate for caspase-3.

| Caspase Family | Primary Target | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Effector Caspases | ||||

| Caspase-3 | Yes | Data not readily available | Data not readily available | Data not readily available |

| Caspase-7 | Likely cross-reactivity | Data not readily available | Data not readily available | Data not readily available |

| Caspase-6 | Possible cross-reactivity | Data not readily available | Data not readily available | Data not readily available |

| Initiator Caspases | ||||

| Caspase-8 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |

| Caspase-9 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |

| Inflammatory Caspases | ||||

| Caspase-1 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |

Signaling Pathways and Experimental Workflow

To contextualize the use of this compound, it is important to understand the general mechanism of caspase activation and the typical workflow of a caspase activity assay.

Caption: General mechanism of caspase activation and subsequent cleavage of the this compound substrate.

Caption: Experimental workflow for a fluorometric caspase activity assay using this compound.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol provides a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization of incubation times and reagent concentrations may be necessary for specific experimental conditions.

Materials:

-

This compound substrate

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

-

Recombinant active caspase-3 (for standard curve)

-

96-well black microplate

-

Fluorometric microplate reader

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the cell lysates with assay buffer to a consistent protein concentration (e.g., 1-2 mg/mL).

-

In a 96-well black microplate, add your cell lysate samples. Include wells for a buffer blank and a positive control (recombinant active caspase-3).

-

To assess the specificity of the cleavage, include control wells with cell lysate and a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

-

-

Kinetic Measurement:

-

Prepare a working solution of this compound in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~420 nm) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the buffer blank) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔFluorescence/ΔTime).

-

To quantify the specific activity, a standard curve can be generated using known concentrations of a fluorescent standard (e.g., free Mca) or by measuring the activity of a known amount of recombinant active caspase-3.

-

Express the caspase activity as relative fluorescence units (RFU) per minute per microgram of protein.

-

Conclusion

This compound is a valuable tool for the investigation of caspase activity, particularly for caspase-3. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme kinetics. However, researchers and drug development professionals must be cognizant of the potential for cross-reactivity with other caspases due to the shared DEVD recognition motif. The lack of comprehensive public data on its kinetic parameters for a wide range of caspases underscores the importance of employing appropriate controls and complementary validation methods to ensure the accurate attribution of measured activity to a specific caspase. This technical guide provides a foundational understanding of the substrate's properties and a practical framework for its application in the laboratory.

References

Mca-DEVDAP-K(Dnp)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic caspase-3 substrate, Mca-DEVDAP-K(Dnp)-OH, for researchers, scientists, and drug development professionals. This document outlines supplier and catalog information, detailed experimental protocols for its use in caspase-3 activity assays, and relevant signaling pathway diagrams.

Core Product Information and Supplier Details

This compound is a sensitive and specific substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] The substrate consists of the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is specifically recognized and cleaved by caspase-3.[3] The peptide is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-3, the Mca-containing fragment is liberated, resulting in a significant increase in fluorescence that can be monitored to quantify enzyme activity.[1][2][4]

Quantitative and Catalog Information:

| Property | Value | Source(s) |

| Full Chemical Name | N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-α-aspartyl-L-α-glutamyl-L-valyl-L-α-aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine | [2][4] |

| Synonyms | Caspase-3 Fluorogenic Substrate III, CPP32 Fluorogenic Substrate III, Mca-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-OH | [1][2][4] |

| CAS Number | 189696-20-6 | [1][4][5] |

| Molecular Formula | C50H62N10O22 | [4] |

| Molecular Weight | 1155.1 g/mol | [4] |

| Purity | ≥95% | [4][5] |

| Excitation Wavelength | 328 nm | [1][2][4] |

| Emission Wavelength | 420 nm | [1][2][4] |

| Appearance | Lyophilized powder | [4] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years at -20°C | [2] |

Primary Supplier Information:

| Supplier | Product Name | Catalog Number | Available Sizes |

| Cayman Chemical | This compound | 24563 | 500 µg, 1 mg |

| Cambridge Bioscience | This compound | 24563-1 | 1 mg |

| Biomol | This compound | Cay24563-500 | 500 µg |

Experimental Protocols

This section provides a detailed methodology for a typical caspase-3 activity assay using this compound in a 96-well plate format. This protocol is a synthesized guideline based on standard practices for similar fluorogenic caspase substrates and may require optimization for specific cell types and experimental conditions.

A. Reagent Preparation

-

Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) : Prepare a stock solution of the lysis buffer without DTT and store at 4°C. Add DTT fresh from a stock solution just before use.

-

Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Sucrose) : Prepare the assay buffer and store at 4°C. Add DTT fresh before use.

-

This compound Substrate Stock Solution (1 mM) : Reconstitute the lyophilized powder in a suitable solvent like DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

-

Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) (Optional) : Prepare a stock solution of a specific caspase-3 inhibitor in DMSO to be used as a negative control.

B. Cell Lysate Preparation

-

Cell Culture and Treatment : Culture cells to the desired confluency and treat with an apoptosis-inducing agent (e.g., staurosporine) or the experimental compound for the desired time. Include an untreated control group.

-

Cell Harvesting : For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.

-

Washing : Wash the cell pellet with ice-cold PBS and centrifuge.

-

Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubation : Incubate the lysate on ice for 15-20 minutes.

-

Centrifugation : Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.

-

Protein Quantification : Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-3 activity.

C. Caspase-3 Activity Assay

-

Reaction Setup : In a 96-well black plate, add the following to each well:

-

Sample Wells : X µL of cell lysate (containing 20-50 µg of protein) and Assay Buffer to a final volume of 50 µL.

-

Blank Well : 50 µL of Assay Buffer without cell lysate.

-

Inhibitor Control (Optional) : X µL of cell lysate from apoptotic cells, pre-incubated with the caspase-3 inhibitor for 10-15 minutes, and Assay Buffer to a final volume of 50 µL.

-

-

Substrate Addition : Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 20 µM. Add 50 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration in the well will be 10 µM.

-

Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of apoptosis.

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

D. Data Analysis

-

Background Subtraction : Subtract the fluorescence reading of the blank well from all other readings.

-

Normalization : Normalize the fluorescence intensity of each sample to its protein concentration.

-

Fold-Increase Calculation : Calculate the fold-increase in caspase-3 activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.

Signaling Pathways and Experimental Workflows

Caspase-3 Activation Signaling Pathway

Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate caspase-3.[4][5] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7]

Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram illustrates the logical flow of the experimental procedure for measuring caspase-3 activity using this compound.

Caption: Workflow for measuring caspase-3 activity.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

Technical Guide: Safety and Handling of Mca-DEVDAP-K(Dnp)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Mca-DEVDAP-K(Dnp)-OH, a fluorogenic substrate primarily used for the detection of caspase-3 activity. Adherence to the protocols and safety measures outlined herein is crucial for ensuring accurate experimental outcomes and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a synthetic peptide that incorporates a fluorescent reporter group (7-methoxycoumarin-4-yl)acetyl (Mca) and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximal Dnp group through Fluorescence Resonance Energy Transfer (FRET).

| Property | Value |

| Synonyms | Caspase-3 Fluorogenic Substrate III, CPP32 Fluorogenic Substrate III, 7-Methoxycoumarin-4-acetyl-DEVDAPK(Dnp)-OH, Mca-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-OH |

| CAS Number | 189696-20-6 |

| Molecular Formula | C50H62N10O22 |

| Formula Weight | 1155.1 g/mol |

| Appearance | Lyophilized powder |

| Purity | ≥95% |

| Excitation Maximum | 328 nm |

| Emission Maximum | 420 nm |

| Solubility | Formic Acid: ~1 mg/ml. A stock solution can be prepared by dissolving the lyophilized powder in the solvent of choice, which should be purged with an inert gas.[1] |

Safety and Handling

While the safety data sheet from Cayman Chemical for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices when handling this or any chemical reagent. The dinitrophenyl group, in other contexts, can be associated with toxicity; therefore, caution is warranted.

Personal Protective Equipment (PPE) and General Precautions

| Precaution | Description |

| Ventilation | Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood. |

| Eye Protection | Wear appropriate safety glasses or goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Avoid skin contact. |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a suitable respirator should be worn. |

| General Hygiene | Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention. |

| Eye Contact | Rinse opened eye for several minutes under running water. Seek medical attention. |

| Ingestion | Rinse mouth with water. Seek medical attention. |

Storage and Stability

| Condition | Recommendation |

| Temperature | Store at -20°C.[1] |

| Stability | Stable for at least 4 years at -20°C.[1] |

| Other | Protect from light. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

This compound is a sensitive substrate for caspase-3, an enzyme that plays a critical role in the apoptotic signaling pathway. The following is a generalized protocol for a caspase-3 activity assay using this substrate.

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable solvent (e.g., DMSO or formic acid, purged with an inert gas) to a concentration of 1-10 mM. Store aliquots at -20°C.

-

Assay Buffer: Prepare an appropriate assay buffer. A common formulation is 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS, pH 7.4.

-

Cell Lysate: Prepare cell lysates from control and treated cells using a suitable lysis buffer. The protein concentration of the lysates should be determined using a standard protein assay method.

Caspase-3 Activity Assay

-

Dilute the cell lysate to the desired concentration (e.g., 10-50 µg of total protein) in the assay buffer in a 96-well microplate.

-

Add the this compound substrate to each well to a final concentration of 10-50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathway of Caspase-3 Cleavage

Caption: Caspase-3 activation and substrate cleavage pathway.

Experimental Workflow

Caption: Workflow for a caspase-3 activity assay.

References

The Discovery and Development of DEVD Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide motif Asp-Glu-Val-Asp (DEVD) is a cornerstone in the study of apoptosis, serving as a highly selective and efficient substrate for caspase-3 and caspase-7, key executioner enzymes in programmed cell death. The discovery of this sequence and its subsequent development into a variety of assay formats has revolutionized the way researchers investigate apoptotic pathways and screen for potential therapeutic agents. This technical guide provides an in-depth overview of the discovery, development, and application of DEVD peptide substrates, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological and experimental workflows.

Discovery of the DEVD Motif: From Natural Substrates to Synthetic Tools

The identification of the DEVD sequence as a preferred caspase-3 substrate originated from the study of its natural protein targets. A pivotal moment in apoptosis research was the discovery that poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, is cleaved during apoptosis.[1] The specific cleavage site within PARP was identified as the sequence following an aspartic acid residue within a DEVD motif.[1][2] This finding led to the hypothesis that the DEVD tetrapeptide could serve as a recognition sequence for the protease responsible for PARP cleavage.

Subsequent studies using synthetic peptides confirmed this hypothesis. Researchers developed a quantitative assay for what was then termed "DEVDase" activity, utilizing a synthetic tetrapeptide, Asp-Glu-Val-Asp (DEVD), linked to a reporter molecule.[3] This allowed for the direct measurement of the enzymatic activity of the protease that would later be definitively identified as caspase-3. The high specificity of caspase-3 for the DEVD sequence was further elucidated through combinatorial approaches that screened libraries of tetrapeptide sequences to determine the optimal recognition motifs for various caspase family members.[4][5] These studies solidified DEVD as the canonical substrate sequence for caspase-3.

The Apoptotic Signaling Pathway Involving Caspase-3

Caspase-3 is a central executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The DEVD peptide substrates are instrumental in detecting the activation of this critical enzyme.

Development of DEVD-Based Assay Technologies

The versatility of the DEVD peptide has led to the development of a wide array of assay technologies, each with its own advantages for specific applications. These substrates typically consist of the DEVD sequence flanked by an N-terminal protecting group (e.g., Acetyl, Ac-, or Carbobenzoxy, Z-) and a C-terminal reporter molecule.[8]

Colorimetric Substrates (pNA)

The first generation of DEVD substrates utilized p-nitroanilide (pNA) as a chromogenic reporter.[3] Cleavage of the Ac-DEVD-pNA substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[1] This method is cost-effective and straightforward, making it suitable for high-throughput screening.[1][6]

Fluorogenic Substrates (AFC, AMC, R110)

To enhance sensitivity, fluorogenic reporter groups were introduced. These include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[3][9] Upon cleavage from the DEVD peptide, these molecules exhibit a significant increase in fluorescence, allowing for the detection of lower levels of caspase activity.[9][10] Another fluorogenic substrate, (Z-DEVD)2-R110, utilizes rhodamine 110 and involves a two-step cleavage process that results in substantial signal amplification.[11]

Live-Cell Imaging Substrates

More recent innovations have focused on developing substrates for real-time detection of caspase-3 activity in living cells. DEVD-NucView488 is a cell-permeable substrate that links the DEVD peptide to a DNA-binding dye.[12] In its uncleaved state, the dye is non-functional. Upon cleavage by caspase-3, the dye is released, binds to DNA in the nucleus, and becomes highly fluorescent, allowing for visualization of apoptosis in real-time.[12]

Quantitative Comparison of DEVD Substrates

The choice of substrate often depends on the specific experimental requirements, such as the desired sensitivity and the nature of the sample. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative basis for comparing the efficiency of different substrates.

| Substrate | Reporter Type | Caspase Target(s) | Km (µM) for Caspase-3 | kcat (s-1) | kcat/Km (M-1s-1) | Key Features |

| Ac-DEVD-pNA | Colorimetric | Caspase-3, -7 | 9.7[13] | N/A | Lower than fluorogenic substrates[1] | Cost-effective, suitable for high-throughput screening.[1] |

| Ac-DEVD-AMC | Fluorogenic | Caspase-3, -7 | 9.7[5] | N/A | N/A | Widely used fluorogenic substrate.[5] |

| Ac-DEVD-AFC | Fluorogenic | Caspase-3, -7 | N/A | N/A | Significantly higher than Ac-DEVD-pNA[1] | Higher sensitivity than pNA-based substrates.[1][9] |

| (Z-DEVD)2-R110 | Fluorogenic | Caspase-3, -7 | N/A | N/A | N/A | Signal amplification through two-step cleavage.[11] |

| DEVD-NucView488 | Fluorogenic | Caspase-3 | N/A | N/A | N/A | Cell-permeable for real-time, live-cell imaging of apoptosis.[12] |

Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving DEVD peptide substrates.

Synthesis of Ac-DEVD-pNA (Solution-Phase)

This protocol describes a gram-scale solution-phase synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA.[6][14][15] This method is advantageous for producing larger quantities of the peptide compared to solid-phase synthesis.[6]

Materials:

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

-

Ac-Asp(OtBu)-OH

-

p-nitroaniline

-

Phosphorus oxychloride (POCl3)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Solvents (e.g., DMF, DCM)

-

Reagents for Fmoc deprotection (e.g., piperidine in DMF)

-

Reagents for workup and purification (e.g., ethyl acetate, silica gel)

Procedure:

-

C-terminal Amide Formation: The synthesis begins by coupling p-nitroaniline to the C-terminus of Fmoc-Asp(OtBu)-OH using a coupling agent like POCl3.[6]

-

Purification: The resulting Fmoc-Asp(OtBu)-pNA is purified by silica gel chromatography.[6]

-

Iterative Couplings and Deprotections: The peptide chain is elongated from the C-terminus to the N-terminus through a series of iterative steps:

-

N-terminal Acetylation: The final amino acid added is N-acetylated Asp(OtBu)-OH.

-

Global Deprotection: All side-chain protecting groups (OtBu) are removed to yield the final Ac-DEVD-pNA product.

-

Final Purification: The final product is purified to ensure high purity for use in assays.

Caspase-3 Activity Assay (Colorimetric)

This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the Ac-DEVD-pNA substrate.[16][17]

Materials:

-

Cell lysate from apoptotic and control cells

-

Ac-DEVD-pNA substrate (e.g., 4 mM stock in DMSO)

-

2X Reaction Buffer (containing DTT)

-

Lysis Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the experimental cell population.

-

Harvest cells and wash with PBS.

-

Lyse the cells using a suitable lysis buffer on ice.[16][17]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.[16]

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[16]

-

Prepare a reaction mixture by adding fresh DTT to the 2X Reaction Buffer.[16]

-

Add 50 µL of the 2X Reaction Buffer with DTT to each well.[16]

-

Include controls such as a blank (no cell lysate) and a negative control (lysate from non-apoptotic cells).

-

-

Substrate Addition and Incubation:

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).

-

Incubate the plate at 37°C for 1-2 hours.[16]

-

-

Data Acquisition:

-

Read the absorbance of the plate at 405 nm using a microplate reader.[16]

-

The increase in absorbance in the apoptotic samples compared to the control samples is proportional to the caspase-3 activity.

-

Caspase-3 Activity Assay (Fluorometric)

This protocol outlines a general procedure for a more sensitive measurement of caspase-3 activity using the Ac-DEVD-AFC substrate.[9][10][18]

Materials:

-

Cell lysate from apoptotic and control cells

-

Ac-DEVD-AFC substrate (e.g., 1 mg/mL stock in DMSO)

-

Protease Assay Buffer

-

Fluorometric 96-well plate (black)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates as described in the colorimetric assay protocol.

-

Assay Setup:

-

Substrate Addition and Incubation:

-

Data Acquisition:

Conclusion and Future Directions

The discovery of the DEVD peptide sequence and its development into robust assay tools has been a significant advancement in the field of apoptosis research. These substrates have enabled countless studies into the fundamental mechanisms of cell death and have become indispensable tools in drug discovery for screening compounds that modulate caspase activity.[6] While the DEVD motif is highly selective for caspase-3 and -7, it is important to note that other caspases may also cleave this sequence, albeit less efficiently.[1] Therefore, for studies requiring absolute specificity, results from DEVD-based assays should be complemented with other methods, such as Western blotting for cleaved caspase-3.[1]

Future developments in this area may focus on creating even more specific substrates to distinguish between caspase-3 and caspase-7 activity, as well as developing novel probes for in vivo imaging of apoptosis with higher resolution and sensitivity. The foundational work on DEVD peptide substrates continues to pave the way for a deeper understanding of programmed cell death and the development of new therapeutic strategies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innopep.com [innopep.com]

- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. apexbt.com [apexbt.com]

- 11. biotium.com [biotium.com]

- 12. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. mpbio.com [mpbio.com]

- 18. media.cellsignal.com [media.cellsignal.com]

The Role of Mca-DEVDAP-K(Dnp)-OH in the Investigation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH and its application in the study of apoptosis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and illustrate key signaling pathways and experimental workflows.

Core Principles: this compound as a Tool to Measure Caspase-3 Activity

This compound is a highly specific fluorogenic substrate designed to measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The functionality of this substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3]

The substrate consists of a peptide sequence, DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3. This peptide is flanked by two key moieties:

-

Mca (7-methoxycoumarin-4-acetyl): A fluorescent donor molecule.

-

Dnp (2,4-dinitrophenyl): A quencher molecule.

In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of Mca's fluorescence through FRET.[1][2] When active caspase-3 is present, it cleaves the peptide at the aspartic acid residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence. The intensity of the emitted light is directly proportional to the activity of caspase-3 in the sample.[4]

The fluorescence of the liberated Mca can be measured using a fluorometer with excitation and emission maxima typically around 328 nm and 420 nm, respectively.[4]

Apoptotic Signaling Pathways Converging on Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[5] It is executed through two primary signaling pathways: the extrinsic and intrinsic pathways. Both pathways ultimately converge on the activation of executioner caspases, including caspase-3.[6]

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7][8] This binding event triggers the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn directly cleaves and activates pro-caspase-3.[6]

The Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[7] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytosol.[6] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.[6]

Quantitative Analysis of Caspase-3 Activity

Table 1: Example Quantitative Data for Caspase-3 Activity

| Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |

| Jurkat | Camptothecin (2 µM) | 5.2 ± 0.6 |

| HeLa | Staurosporine (1 µM) | 8.1 ± 1.1 |

| SH-SY5Y | TNF-α (50 ng/mL) | 3.7 ± 0.4 |

Note: The data presented in this table is illustrative and compiled from typical results seen in apoptosis research. Actual results will vary depending on the experimental conditions.

Detailed Experimental Protocols

The following protocols provide a general framework for measuring caspase-3 activity using this compound in cell lysates.

Preparation of Cell Lysates

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Microcentrifuge

-

Cultured cells (adherent or suspension)

Procedure for Adherent Cells:

-

Induce apoptosis in cells using the desired method.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to the plate.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes.

-

Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Procedure for Suspension Cells:

-

Induce apoptosis in cells using the desired method.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate the lysate on ice for 15-30 minutes.

-

Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

Caspase-3 Activity Assay

Materials:

-

Cell lysate (prepared as described above)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Dilute the cell lysates to the desired protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

-

Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10-50 µM).

-

Add a specific volume of cell lysate (e.g., 50 µL) to each well of the 96-well plate. Include a blank control with Lysis Buffer instead of cell lysate.

-

Initiate the reaction by adding an equal volume of the reaction mixture (e.g., 50 µL) to each well.

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (Ex: ~328 nm, Em: ~420 nm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C.

-

Calculate the rate of change in fluorescence (RFU/min). The caspase-3 activity is proportional to this rate.

Conclusion

This compound is a valuable and sensitive tool for the real-time measurement of caspase-3 activity in apoptotic cells. Its FRET-based mechanism provides a clear and quantifiable signal directly proportional to the enzymatic activity. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can effectively utilize this substrate to investigate the molecular mechanisms of apoptosis and to screen for potential therapeutic agents that modulate this critical cellular process.

References

- 1. mesoscale.com [mesoscale.com]

- 2. mpbio.com [mpbio.com]

- 3. abcam.com [abcam.com]

- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]

- 5. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mca-DEVDAP-K(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-DEVDAP-K(Dnp)-OH is a highly sensitive fluorogenic substrate for the detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This substrate is an internally quenched peptide, consisting of the caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp) flanked by a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp).

In its intact form, the fluorescence of the Mca group is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide backbone at the aspartic acid residue by active caspase-3, the Mca fluorophore is liberated from the quencher. This separation results in a significant increase in fluorescence intensity, which can be monitored to quantify caspase-3 activity. The excitation and emission maxima for the cleaved Mca fluorophore are approximately 328 nm and 420 nm, respectively[1].

These application notes provide a detailed protocol for the preparation of a stock solution of this compound, essential for accurate and reproducible results in caspase-3 activity assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅₀H₆₂N₁₀O₂₂ | [1] |

| Molecular Weight | 1155.1 g/mol | [1] |

| CAS Number | 189696-20-6 | [1] |

| Excitation Maximum (cleaved Mca) | ~328 nm | [1] |

| Emission Maximum (cleaved Mca) | ~420 nm | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from similar substrates[2][3][4][5] |

| Recommended Stock Concentration | 10 mM | Inferred from similar substrates[2][3] |

| Storage of Lyophilized Powder | -20°C, desiccated, protected from light | [6] |

| Storage of Stock Solution | -20°C in aliquots, protected from light | Inferred from similar substrates[2][4] |

| Stability of Lyophilized Powder | ≥ 4 years at -20°C | [6] |

Experimental Protocols

Materials

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, ACS reagent grade or higher

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated precision pipettes and sterile tips

Protocol for Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a standard starting point for many caspase activity assays.

-

Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.

-

Mass Calculation: The amount of DMSO to add will depend on the quantity of substrate in the vial. Use the following formula to calculate the required volume of DMSO:

Volume of DMSO (µL) = [Mass of Substrate (mg) / 1155.1 ( g/mol )] * 100,000

Example: For 1 mg of this compound: Volume of DMSO (µL) = [1 mg / 1155.1 g/mol ] * 100,000 ≈ 86.6 µL

-

Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

-

Dissolution: Vortex the vial for 1-2 minutes until the substrate is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution should be stable for several months.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Stock Solution Preparation

References

Measuring Caspase-3 Activity in Tissue Homogenates with Mca-DEVDAP-K(Dnp)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway.[1] Its activation is a key indicator of programmed cell death, making it a valuable biomarker in various research fields, including oncology, neurobiology, and toxicology.[1] This document provides detailed application notes and protocols for the sensitive measurement of caspase-3 activity in tissue homogenates using the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH.

The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, contains a fluorescent 7-methoxycoumarin-4-acetyl (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In the intact substrate, the fluorescence of Mca is quenched by Dnp. Active caspase-3 recognizes and cleaves the DEVD amino acid sequence, separating the Mca fluorophore from the Dnp quencher.[2] This results in a significant increase in fluorescence, which is directly proportional to the caspase-3 activity in the sample.[2] The Mca group has an excitation maximum at 328 nm and an emission maximum at 420 nm.[2]

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates to orchestrate the dismantling of the cell.

Experimental Workflow

The overall workflow for measuring caspase-3 activity in tissue homogenates involves several key steps, from sample preparation to data analysis.

References

Application Notes and Protocols for Mca-DEVDAP-K(Dnp)-OH Assay for Purified Recombinant Caspase-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making it a critical target for drug discovery and development in therapeutic areas such as oncology, neurodegenerative diseases, and autoimmune disorders. The Mca-DEVDAP-K(Dnp)-OH assay provides a sensitive and specific method for quantifying the enzymatic activity of purified recombinant caspase-3. This fluorogenic substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence DEVD (Asp-Glu-Val-Asp) is a specific recognition motif for caspase-3. In the intact substrate, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This application note provides a detailed protocol for the use of this compound in a continuous kinetic assay for purified recombinant caspase-3.

Assay Principle

The this compound substrate is a highly specific and sensitive tool for measuring caspase-3 activity. The FRET pair, Mca and Dnp, are positioned at opposite ends of the peptide substrate. In this arrangement, the energy from the excited Mca fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Active caspase-3 recognizes and cleaves the peptide sequence after the aspartate residue (D) in the DEVD motif. This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and leading to a significant increase in fluorescence emission from the Mca group. The rate of this fluorescence increase is directly proportional to the activity of caspase-3 in the sample.

Caption: FRET-based mechanism of the this compound assay.

Data Presentation

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~328[1] |

| Emission Maximum | ~420[1] |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| Purified Recombinant Caspase-3 | 1 µg/µL | 10 - 100 ng/well |

| This compound | 10 mM in DMSO | 10 - 50 µM |

| Assay Buffer (5X) | See Protocol | 1X |

Note: The optimal concentrations of enzyme and substrate may vary depending on the specific activity of the caspase-3 preparation and the assay conditions. It is recommended to perform initial titration experiments to determine the optimal concentrations for your specific experimental setup.

Experimental Protocols

Materials and Reagents

-

Purified Recombinant Human Caspase-3 (e.g., from a commercial supplier)

-

This compound substrate (e.g., from a commercial supplier)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Sodium chloride (NaCl)

-

EDTA (Ethylenediaminetetraacetic acid)

-

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

-

DTT (Dithiothreitol)

-

Ultrapure water

-

Black, flat-bottom 96-well microplates (for fluorescence reading)

-

Microplate fluorometer with excitation and emission filters for ~328 nm and ~420 nm, respectively.

Preparation of Reagents

-

Assay Buffer (5X Stock):

-

100 mM HEPES, pH 7.4

-

500 mM NaCl

-

10 mM EDTA

-

0.5% (w/v) CHAPS

-

Store at 4°C.

-

-

Assay Buffer (1X Working Solution):

-

Prepare fresh before each experiment by diluting the 5X stock buffer 1:5 with ultrapure water.

-

Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock to 990 µL of 1X Assay Buffer). Keep on ice.

-

-

This compound Substrate (10 mM Stock):

-

Dissolve the lyophilized substrate in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Purified Recombinant Caspase-3:

-

Follow the manufacturer's instructions for reconstitution and storage.

-

Prepare dilutions of the enzyme in 1X Assay Buffer immediately before use. Keep on ice.

-

Assay Procedure

The following protocol is a general guideline for a 96-well plate format.

-

Prepare the Microplate:

-

Add the following reagents to each well of a black 96-well microplate. It is recommended to perform all assays in triplicate.

-

Blank (No Enzyme):

-

50 µL of 1X Assay Buffer

-

X µL of 1X Assay Buffer (to make up the volume)

-

-

Enzyme Control:

-

X µL of diluted Purified Recombinant Caspase-3 (to achieve the desired final concentration, e.g., 10-100 ng/well)

-

(50 - X) µL of 1X Assay Buffer

-

-

-

The total volume in each well before adding the substrate should be 50 µL.

-

-

Substrate Addition and Incubation:

-

Prepare a working solution of the this compound substrate by diluting the 10 mM stock in 1X Assay Buffer to the desired final concentration (e.g., for a final concentration of 20 µM in a 100 µL reaction volume, prepare a 40 µM working solution).

-

Add 50 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

Mix the contents of the wells gently by shaking the plate for 30 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) microplate fluorometer.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

Record readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis

-

Subtract Background Fluorescence: For each time point, subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the enzyme-containing wells.

-

Determine the Rate of Reaction: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Enzyme Activity Calculation: The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or can be converted to molar units if a standard curve for the Mca fluorophore is generated.

Signaling Pathway and Experimental Workflow

Caspase-3 Activation Signaling Pathway

Caspase-3 is a key executioner caspase that is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: Intrinsic and extrinsic pathways of caspase-3 activation.

Experimental Workflow

The following diagram outlines the key steps in performing the this compound assay for purified recombinant caspase-3.

Caption: Workflow for the caspase-3 activity assay.

References

Application Notes and Protocols for High-Throughput Screening of Caspase Inhibitors Using Mca-DEVDAP-K(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Caspase-3, a key effector caspase, is a prime therapeutic target for the development of novel inhibitors. This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify caspase-3 inhibitors using the sensitive fluorogenic substrate, Mca-DEVDAP-K(Dnp)-OH.

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of Dnp to Mca quenches the Mca fluorescence. Upon cleavage of the peptide at the DEVD recognition sequence by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[1] This method is highly sensitive and amenable to automation in 96-well or 384-well formats, making it ideal for HTS campaigns.

Signaling Pathway: Apoptosis and Caspase Activation

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways converging on the activation of effector caspases.

Materials and Reagents

| Reagent | Supplier | Notes |

| This compound Substrate | e.g., Cayman Chemical | Store at -20°C, protected from light. Reconstitute in DMSO to a stock concentration (e.g., 10 mM). |

| Recombinant Human Caspase-3 | e.g., R&D Systems | Store at -80°C. Aliquot to avoid freeze-thaw cycles. |